N-[(Benzyloxy)carbonyl]seryltyrosine
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Overview
Description
N-[(Benzyloxy)carbonyl]seryltyrosine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]seryltyrosine typically involves the protection of the amino group of serine with a benzyloxycarbonyl group, followed by coupling with tyrosine. The benzyloxycarbonyl group can be introduced by reacting serine with benzyl chloroformate in the presence of a mild base at room temperature . The coupling reaction with tyrosine is usually carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]seryltyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The hydroxyl group of serine can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and periodate (IO₄⁻).
Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deprotected amino acids.
Substitution: Esters and ethers of serine.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]seryltyrosine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]seryltyrosine involves its role as a protected dipeptide. The benzyloxycarbonyl group protects the amino group of serine, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific bioactive peptides derived from this compound .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]serine: Similar in structure but lacks the tyrosine residue.
N-[(Benzyloxy)carbonyl]tyrosine: Similar in structure but lacks the serine residue.
N-[(Benzyloxy)carbonyl]cysteinylglycine: Another dipeptide with a benzyloxycarbonyl protecting group.
Uniqueness
N-[(Benzyloxy)carbonyl]seryltyrosine is unique due to the presence of both serine and tyrosine residues, which provide distinct functional groups for further chemical modifications. The combination of these amino acids allows for versatile applications in peptide synthesis and biochemical research .
Properties
CAS No. |
52885-18-4 |
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Molecular Formula |
C20H22N2O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-11-17(22-20(28)29-12-14-4-2-1-3-5-14)18(25)21-16(19(26)27)10-13-6-8-15(24)9-7-13/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27) |
InChI Key |
GXKYITDLDSANPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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